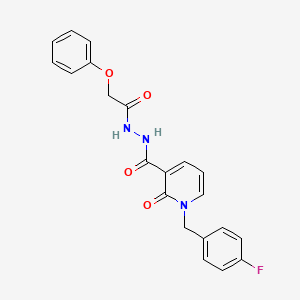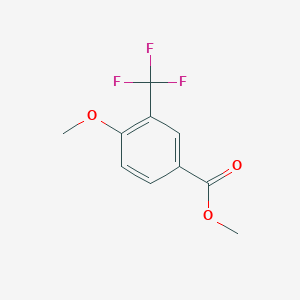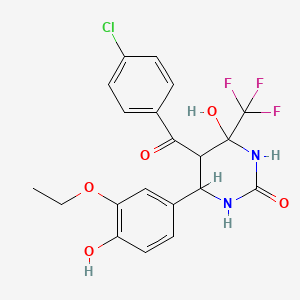![molecular formula C28H21N7O2 B2999392 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1019097-49-4](/img/structure/B2999392.png)
N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities, including as inhibitors of CDK2, a protein involved in regulating the cell cycle . This makes them of interest in the field of cancer treatment .
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature . The synthesis typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The synthesis can be done under ultrasonic-assisted conditions, which can improve yields .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study outlined the synthesis of a novel series of pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. This research highlighted the chemical versatility of the pyrazolopyrimidine scaffold and its relevance in developing compounds with targeted biological activities (Rahmouni et al., 2016).
Anticancer Activity
Further research into pyrazolopyrimidine derivatives demonstrated their cytotoxic effects against cancer cells. This includes the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting the potential of these compounds in cancer therapy (Hassan et al., 2014).
Fungicidal Applications
The compound's derivatives have also been explored for their systemic fungicidal properties, with studies describing the synthesis of pyrazolo[1,5-a]pyrimidine analogues of carboxin. These compounds exhibited significant activity against Basidiomycete species, indicating their potential in agricultural applications to combat fungal diseases (Huppatz, 1985).
Catalytic Synthesis Methods
Research has also focused on the development of efficient synthesis methods for pyrazolopyrimidines. For instance, a catalytic method involving heteropolyacids facilitated the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, showcasing advancements in synthetic chemistry that could streamline the production of these compounds for further study and application (Heravi et al., 2007).
Antibacterial Applications
The antibacterial activity of pyrazolopyrimidine derivatives has been investigated, with compounds exhibiting significant effects against various bacterial strains. This suggests a potential avenue for the development of new antibacterial agents based on the pyrazolopyrimidine core structure (Rahmouni et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds, such as substituted pyrazolo[4,3-d]pyrimidines, have been studied as cytokinin antagonists with antiproliferative effects on plant cells . These compounds have shown potent inhibition of human CDK1 , a protein kinase involved in cell cycle regulation.
Mode of Action
Bioisosteric replacements of the purine scaffold of the ligand roscovitine by different ring systems such as pyrazolo[3,4-d]pyrimidine have been achieved . This suggests that the compound might interact with its targets in a similar manner to roscovitine, which is known to inhibit CDKs by competing with ATP for the ATP-binding site.
Biochemical Pathways
Given its potential role as a cdk1 inhibitor , it could affect cell cycle regulation pathways, leading to antiproliferative effects.
Pharmacokinetics
Similar compounds have been synthesized for studies of pharmacokinetics and drug metabolism .
Result of Action
Given its potential role as a cdk1 inhibitor , it could induce cell cycle arrest and have antiproliferative effects.
Propriétés
IUPAC Name |
N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N7O2/c1-18-16-24(30-26(36)21-14-12-20(13-15-21)19-8-4-2-5-9-19)35(33-18)28-31-25-23(27(37)32-28)17-29-34(25)22-10-6-3-7-11-22/h2-17H,1H3,(H,30,36)(H,31,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTNERGDYUSRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenylmethoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2999310.png)

![[4-(3-Methylphenyl)phenyl]methanamine](/img/structure/B2999316.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2999317.png)
![(2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2999318.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2999319.png)
![[(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2999320.png)


![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2999324.png)
![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2999329.png)


![(E)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2999332.png)